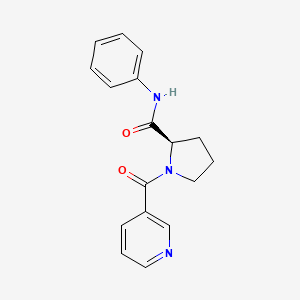
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine, also known as MPOBA, is a compound that has gained attention in scientific research due to its potential applications in various fields. MPOBA is a benzoxazole derivative, which is a class of compounds known for their diverse biological activities.
作用机制
The mechanism of action of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is not fully understood. However, it is believed that N-(3-methoxypropyl)-1,3-benzoxazol-2-amine interacts with specific proteins or enzymes in cells, leading to changes in their activity or function. This interaction may be responsible for the observed biological effects of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-methoxypropyl)-1,3-benzoxazol-2-amine can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N-(3-methoxypropyl)-1,3-benzoxazol-2-amine in lab experiments is its strong fluorescence properties, which make it a valuable tool for imaging biological systems. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is its limited solubility in water, which may affect its biological activity.
未来方向
There are several future directions for the study of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine. One potential direction is the development of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine-based probes for the detection of amyloid beta in vivo. Another direction is the investigation of the potential therapeutic applications of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine and its potential interactions with other proteins or enzymes in cells.
Conclusion
In conclusion, N-(3-methoxypropyl)-1,3-benzoxazol-2-amine is a benzoxazole derivative that has shown potential in various scientific research applications. Its strong fluorescence properties and easy synthesis method make it a valuable tool for imaging biological systems. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has also exhibited various biochemical and physiological effects, including inhibition of enzyme activity and antioxidant activity. While there are limitations to its use in lab experiments, there are several future directions for the study of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine, including the development of N-(3-methoxypropyl)-1,3-benzoxazol-2-amine-based probes for disease detection and investigation of its potential therapeutic applications.
合成方法
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzoic acid with 3-methoxypropylamine in the presence of a catalyst, such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-methoxypropyl)-1,3-benzoxazol-2-amine in high yield and purity.
科学研究应用
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has shown potential in various scientific research applications. One of the most promising applications is in the field of fluorescence imaging. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine exhibits strong fluorescence properties, making it a valuable tool for imaging biological systems. N-(3-methoxypropyl)-1,3-benzoxazol-2-amine has also been studied for its potential use in the detection of amyloid beta, a protein associated with Alzheimer's disease.
属性
IUPAC Name |
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-14-8-4-7-12-11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINQROHLSPADBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1,3-benzoxazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)

![1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7538987.png)
![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7538995.png)

![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)

![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)


